molecular formula C16H36BrSb B14150104 Tetrabutylantimony(V) bromide CAS No. 45212-19-9

Tetrabutylantimony(V) bromide

Cat. No.: B14150104
CAS No.: 45212-19-9
M. Wt: 430.12 g/mol
InChI Key: JVFNASPYONXEIE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrabutylantimony(V) bromide is an organoantimony compound where antimony (V) is coordinated by four butyl groups and one bromide ion. These compounds are characterized by their trigonal bipyramidal geometry, with antimony at the center bonded to organic ligands and a halide counterion. Organoantimony(V) bromides are of interest in materials science and catalysis due to their unique electronic and steric properties .

Properties

CAS No.

45212-19-9

Molecular Formula

C16H36BrSb

Molecular Weight

430.12 g/mol

IUPAC Name

bromo(tetrabutyl)-λ5-stibane

InChI

InChI=1S/4C4H9.BrH.Sb/c4*1-3-4-2;;/h4*1,3-4H2,2H3;1H;/q;;;;;+1/p-1

InChI Key

JVFNASPYONXEIE-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sb](CCCC)(CCCC)(CCCC)Br

Origin of Product

United States

Preparation Methods

Tetrabutylantimony(V) bromide can be synthesized through various synthetic routes. One common method involves the reaction of antimony pentachloride with butyl lithium, followed by the addition of bromine. The reaction conditions typically require a controlled environment to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity .

Chemical Reactions Analysis

Tetrabutylantimony(V) bromide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form higher oxidation state antimony compounds.

    Reduction: It can be reduced to lower oxidation state antimony compounds.

    Substitution: this compound can undergo substitution reactions where the bromide ion is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. .

Scientific Research Applications

Tetrabutylantimony(V) bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetrabutylantimony(V) bromide involves its interaction with various molecular targets and pathways. It can conjugate with reduced glutathione to form complexes that participate in various biochemical processes. Additionally, it can catalyze isomerization reactions that contribute to the biosynthesis of steroid hormones. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Tetraphenylantimony(V) Bromide (Ph₄SbBr)

  • Coordination Geometry : Trigonal bipyramidal, with a long apical Sb–Br bond (2.965 Å) and equatorial Sb–C bonds averaging 2.102 Å .
  • Crystal System: Monoclinic (space group P21/n), unit cell parameters: a = 16.293 Å, b = 10.616 Å, c = 12.507 Å, β = 105.60° .
  • Packing : Molecules stabilize via weak intermolecular interactions, with phenyl groups contributing to steric bulk .

Trimethylantimony(V) Bromide (Me₃SbBr₂)

  • Coordination Geometry : Likely trigonal bipyramidal, with two bromide ligands (theoretical structure).
  • Molecular Formula : C₃H₉Br₂Sb; molecular weight = 326.67 .
  • Crystallographic Data: Not provided in the evidence, but methyl groups reduce steric hindrance compared to phenyl or butyl derivatives .

Key Structural Differences :

  • Ligand Effects: Phenyl groups in Ph₄SbBr increase molecular weight (510.08 vs.
  • Counterion Impact : In Ph₄SbBr, the bromide ion occupies an apical position, whereas Me₃SbBr₂ features two bromide ligands, altering charge distribution .

Physical and Chemical Properties

Property Tetraphenylantimony(V) Bromide Trimethylantimony(V) Bromide
Molecular Formula C₂₄H₂₀BrSb C₃H₉Br₂Sb
Molecular Weight 510.08 326.67
Appearance White to pale yellow powder White powder
Melting Point 204°C 183.7°C (decomposes)
Solubility Not explicitly reported; likely low in polar solvents Not available (N/A)

Notable Trends:

  • Higher molecular weight in Ph₄SbBr correlates with increased thermal stability (higher melting point).
  • Methyl derivatives (Me₃SbBr₂) decompose at lower temperatures, suggesting reduced stability compared to phenyl-substituted analogs .

Comparison :

  • Phenyl-substituted derivatives require bulkier reagents and longer reaction times due to steric effects.
  • Methyl-substituted compounds may exhibit higher reactivity in alkylation or transmetalation reactions .

Tetraphenylantimony(V) Bromide

  • Applications : Used in catalysis (e.g., Friedel-Crafts reactions) and as precursors for antimony-containing materials .
  • Safety : Labeled with hazard codes H302 (harmful if swallowed), H332 (harmful if inhaled), and H411 (toxic to aquatic life) .

Trimethylantimony(V) Bromide

  • Safety : Antimony compounds generally require precautions against inhalation and skin contact due to toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.